Product packaging for 6-(Perfluoroethyl)picolinic acid(Cat. No.:CAS No. 1283717-85-0)

6-(Perfluoroethyl)picolinic acid

Cat. No.: B2810982
CAS No.: 1283717-85-0
M. Wt: 241.117
InChI Key: WXYPOLKCWNZENO-UHFFFAOYSA-N
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Description

6-(Perfluoroethyl)picolinic acid is a high-purity chemical reagent designed for advanced research and development applications. This specialized picolinic acid derivative features a perfluoroethyl group, a structural motif known to significantly alter the physicochemical properties of molecules, including their metabolic stability, lipophilicity, and bioavailability . As such, it serves as a versatile and valuable building block in medicinal chemistry for the synthesis of novel active compounds, particularly in the development of pharmaceuticals and agrochemicals . While the specific biological profile of this compound is a subject of ongoing research, its core structure is related to picolinic acid, an endogenous metabolite of tryptophan with documented immunomodulatory and metal-chelating activities . Researchers are exploring these properties to develop new therapeutic agents. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4F5NO2 B2810982 6-(Perfluoroethyl)picolinic acid CAS No. 1283717-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-3-1-2-4(14-5)6(15)16/h1-3H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYPOLKCWNZENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(C(F)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Perfluoroethyl Picolinic Acid and Its Precursors

Strategic Introduction of the Perfluoroethyl Moiety onto Pyridine (B92270) Scaffolds

The incorporation of a perfluoroethyl group onto a pyridine scaffold is a key challenge in the synthesis of the target molecule. Chemists have developed both direct methods to functionalize existing pyridine rings and methods that construct the ring with the perfluoroalkyl group already in place.

Direct Perfluoroalkylation of Pyridine Carboxylic Acid Precursors

Direct perfluoroalkylation of heteroaromatic compounds, including pyridine derivatives, represents an atom-economical approach to introduce perfluoroalkyl (Rf) groups. Recent advancements have focused on generating perfluoroalkyl radicals from inexpensive and readily available sources like perfluorocarboxylic acids and their anhydrides. rsc.orgresearchgate.net

Photoredox catalysis has emerged as a powerful tool for this purpose. In one strategy, perfluoroalkanoic anhydrides are activated by pyridine N-oxides under visible light irradiation. rsc.orgresearchgate.net This process generates a redox-active ester capable of undergoing decarboxylation to form the desired perfluoroalkyl radical, which can then be added to the heteroaromatic ring. researchgate.net This method has been shown to be scalable, highlighting its potential for larger-scale production. researchgate.net

Silver-catalyzed reactions offer an alternative pathway. For instance, the trifluoromethylation of pyridinium (B92312) salts has been achieved using trifluoroacetic acid in the presence of silver carbonate, proceeding through a likely nucleophilic mechanism. acs.org Similar strategies could be adapted for perfluoroethylation. These direct methods avoid the need for pre-functionalized starting materials, streamlining the synthetic sequence.

Table 1: Comparison of Direct Perfluoroalkylation Methods

Method Reagent(s) Conditions Advantages
Photoredox Catalysis Perfluoroalkanoic anhydride (B1165640), Pyridine N-oxide Visible light, photocatalyst Scalable, uses inexpensive Rf sources. rsc.orgresearchgate.net

| Silver-Catalyzed | Perfluoroalkanoic acid, Silver salt | Thermal | Avoids photocatalysts, direct functionalization. acs.org |

Construction of Pyridine Rings Bearing Perfluoroethyl Groups

An alternative to direct functionalization is the de novo synthesis of the pyridine ring from acyclic precursors already containing the perfluoroethyl group. The transition metal-catalyzed [2+2+2] cycloaddition reaction is a prominent example of this approach. rsc.orgresearchgate.net This reaction elegantly constructs a pyridine ring by combining two alkyne molecules with a nitrile. rsc.org

By employing a nitrile that bears a perfluoroethyl group (C2F5CN), this methodology allows for the direct incorporation of the desired moiety into the pyridine skeleton in a single, highly efficient step. The regioselectivity of the cycloaddition can be controlled, enabling the synthesis of specifically substituted pyridines. researchgate.net This strategy is particularly powerful for creating highly substituted and complex pyridine derivatives that would be challenging to access through functionalization of a pre-formed ring. researchgate.net

Functionalization and Derivatization at the Picolinic Acid Core

Once the perfluoroethylated pyridine scaffold is obtained, further modifications can be made. Regioselective functionalization at the C-6 position is of particular importance for synthesizing the target molecule or its derivatives.

Regioselective Functionalization at the C-6 Position of the Pyridine Ring

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon bonds. researchgate.net These reactions are widely used to functionalize pyridine rings by coupling an organometallic reagent with a pyridine halide. mdpi.com In the context of synthesizing 6-(perfluoroethyl)picolinic acid, a common strategy involves starting with a 6-halopicolinate (e.g., 6-chloro- or 6-bromopicolinate) and introducing the perfluoroethyl group via a cross-coupling reaction.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (like a boronic acid or ester) with an organic halide. mdpi.com It is one of the most widely used coupling methods due to the stability and low toxicity of the boron reagents. organic-chemistry.org A 6-halopicolinate can be coupled with a suitable perfluoroethylboron reagent to yield the desired product. google.comgoogle.comacs.org

Negishi Coupling: The Negishi coupling utilizes a more reactive organozinc reagent, which often leads to higher yields and tolerates a wide variety of functional groups. orgsyn.orgwikipedia.org The coupling of a 6-halopicolinate with a perfluoroethylzinc halide is a viable and efficient route. wikipedia.org Nickel catalysts can also be employed for this transformation. wikipedia.orgmdpi.com

Stille Coupling: This reaction involves an organotin (stannane) reagent. organic-chemistry.orgwikipedia.org While effective and often tolerant of various functional groups, the primary drawback of the Stille reaction is the toxicity of the organotin compounds and byproducts. mdpi.comorganic-chemistry.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for C-6 Functionalization

Reaction Name Organometallic Reagent Key Features
Suzuki-Miyaura R-B(OH)2 or R-B(OR')2 Stable, low-toxicity reagents; widely applicable. mdpi.commdpi.com
Negishi R-ZnX High reactivity and functional group tolerance. orgsyn.orgwikipedia.org

| Stille | R-Sn(Alkyl)3 | Tolerant of many functional groups, but reagents are toxic. organic-chemistry.orgwikipedia.org |

A more contemporary and atom-economical approach to functionalization is through direct C-H activation. This strategy avoids the need to pre-install a halide at the coupling site. The picolinic acid functional group itself, or more commonly a picolinamide (B142947) derivative, can act as a directing group, guiding a transition metal catalyst to selectively activate a specific C-H bond. nih.govsigmaaldrich.com

The bidentate chelation of a palladium catalyst by the picolinamide nitrogen and the amide oxygen facilitates the activation of the C-H bond at the C-6 position of the pyridine ring. nih.govutexas.edu This forms a cyclometalated intermediate which can then react with a suitable electrophile to form a new C-C bond. rsc.org While significant progress has been made in C-H arylation, alkylation, and other transformations, the direct C-H perfluoroalkylation of picolinamide-directed systems remains a developing area of intense research interest, promising a more efficient and environmentally benign route to compounds like this compound. utexas.edu

Selective Introduction of Halogens and Other Substituents onto the Pyridine Ring

The introduction of halogens and other substituents onto the pyridine ring of picolinic acid derivatives, particularly those bearing strongly electron-withdrawing groups like a perfluoroethyl group, requires strategic chemical approaches. The inherent electronic properties of the pyridine nucleus, further modulated by the perfluoroalkyl substituent, dictate the regioselectivity of these transformations.

Recent advancements have provided protocols for the highly regioselective meta-C-H functionalization of pyridines, including chlorination, bromination, and iodination. These methods often proceed through a redox-neutral dearomatization-rearomatization process, offering a powerful tool for derivatization. nih.gov For instance, the halogenation of electron-deficient pyridines can be achieved using a phosphine (B1218219) reagent in combination with a halide nucleophile. researchgate.net

In the context of precursors, the halogenation of pyridine compounds can also be a key step. For example, vapor-phase halogenation of pyridine and its derivatives at high temperatures (300-650°C) can lead to various brominated products. The substitution pattern is highly dependent on the reaction temperature and the presence of any pre-existing substituents. google.com

A notable method for the synthesis of precursors to perfluoroalkyl-substituted pyridines is the side-chain fluorination of alkylpyridines. For example, the reaction of 3-methylpyridine (B133936) with hydrogen fluoride (B91410) and chlorine can yield 3-trifluoromethylpyridine among other products. google.com While not a direct halogenation of the ring, this highlights a method to construct the key perfluoroalkyl group on the pyridine scaffold.

Furthermore, organophosphorus-mediated monodefluorinative halogenation of perfluoroalkyl ketones presents an interesting strategy. This approach allows for the selective transformation of a single fluorine atom in a perfluoroalkyl group to other halogens, which could be a potential, albeit unconventional, route for modifying the perfluoroethyl group on the picolinic acid. acs.org

Amination Protocols

The introduction of an amino group onto the pyridine ring of a perfluoroalkyl-substituted picolinic acid is a key transformation for creating valuable derivatives. The strong electron-withdrawing nature of the perfluoroethyl group significantly influences the reactivity of the pyridine ring towards nucleophilic aromatic substitution, which is a common pathway for amination.

A significant development in this area is the formal [4+2] defluorocycloaddition of perfluoroalkyl alkynes with benzylamines under metal-free conditions. This reaction leads to the synthesis of a variety of meta-fluoroalkylated pyridin-4-amines, demonstrating a novel route to aminated pyridines bearing fluoroalkyl groups. The mechanism is proposed to involve hydroamination, defluorination, 6π-electrocyclization, aromatization, and finally amination. acs.orgfigshare.comnih.govconsensus.app

Another relevant approach involves the amination of perfluorinated pyridine derivatives. For example, the reaction of 4-phenylsulfonyl tetrafluoropyridine with various N-aryl amidines can produce substituted imidazopyridine systems. researchgate.net This highlights the potential for nucleophilic substitution of fluorine in highly fluorinated pyridine rings to introduce nitrogen-containing substituents.

More classical approaches can also be considered. For instance, a patent describes the synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, where a key step is the conversion of a bromine atom on the picoline ring to a primary amine using aqueous ammonia (B1221849) in the presence of a copper catalyst. google.com This method could be applicable to a suitably brominated this compound precursor.

Electrochemical Synthesis Approaches for Related Picolinic Acids

Electrochemical methods offer an alternative and often more sustainable route for the synthesis and modification of picolinic acid derivatives. These methods can provide high selectivity and avoid the use of harsh chemical reagents.

One notable example is the industrial-scale electrochemical synthesis of 3,6-dichloropicolinic acid from 3,4,5,6-tetrachloropicolinic acid. This process is carried out in an undivided electrolytic cell with a silver cathode, achieving high yield and purity. The efficiency of the reduction is dependent on operational parameters such as electrolyte flow rate, temperature, and base concentration. nih.gov

Furthermore, the direct synthesis of picolinic acid can be achieved through the electrooxidation of 2-methylpyridine. The selectivity and current efficiency of this reaction are influenced by conditions such as temperature, anodic potential, and the concentrations of sulfuric acid and the starting material. researchgate.net

Electrochemical fluorination is a fundamental process for the synthesis of perfluorinated compounds. The electrochemical fluorination of carboxylic acid fluorides, followed by hydrolysis, is a general method for producing perfluoroalkyl carboxylic acids. wikipedia.org This principle could be applied to the synthesis of precursors for this compound.

While not a direct synthesis of a picolinic acid derivative, the electrochemical synthesis of metal-organic frameworks (MOFs) from picolinic acid and a copper anode demonstrates the use of electrochemistry to create complex structures involving picolinic acid. acs.orgfigshare.com

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives such as esters and amides. The reactivity of this group is influenced by the electron-withdrawing perfluoroethyl substituent on the pyridine ring.

Esterification Protocols (e.g., Fischer Esterification)

Esterification of perfluoroalkyl carboxylic acids can be challenging due to the electronic effects of the perfluoroalkyl chain. However, several effective methods have been developed.

A direct esterification of a broad range of carboxylic acids, including aromatic and heteroaromatic ones, with perfluorinated alcohols can be mediated by XtalFluor-E. This method provides moderate to excellent yields of the corresponding polyfluorinated esters and is advantageous due to the generation of water-soluble byproducts, which simplifies purification. acs.orgnih.govresearchgate.net

For analytical purposes, perfluoroalkyl carboxylic acids (PFCAs) can be derivatized to their isobutyl esters using isobutyl chloroformate, followed by dispersive liquid-liquid microextraction and analysis by gas chromatography-mass spectrometry. tandfonline.com While an analytical method, the underlying chemistry is relevant for synthetic transformations.

Traditional Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a well-established method. google.com While generally applicable, the strongly acidic conditions may not be suitable for all substrates, especially those with sensitive functional groups.

The table below summarizes a selection of esterification reactions of various carboxylic acids, illustrating the scope of the XtalFluor-E mediated method.

Carboxylic AcidAlcoholProductYield (%)
Benzoic acid2,2,2-Trifluoroethanol (TFE)2,2,2-Trifluoroethyl benzoate94
4-Nitrobenzoic acidTFE2,2,2-Trifluoroethyl 4-nitrobenzoate96
2-Naphthoic acidTFE2,2,2-Trifluoroethyl 2-naphthoate92
Phthalic acidTFEBis(2,2,2-trifluoroethyl) phthalate81
Cbz-L-phenylalanineTFECbz-L-phenylalanine 2,2,2-trifluoroethyl ester85
O-Benzyl-(S)-lactic acidTFEO-Benzyl-(S)-lactic acid 2,2,2-trifluoroethyl ester80
Benzoic acid1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)1,1,1,3,3,3-Hexafluoroisopropyl benzoate89

Data sourced from Org. Lett. 2016, 18 (24), pp 6468–6471 nih.gov

Amidation and Other Carboxyl Derivatizations

The formation of amides from this compound is a crucial reaction for accessing a wide range of biologically active molecules and functional materials.

The amidation of perfluoroalkyl carboxylic acids (PFCAs) has been systematically studied. For instance, the amidation of C4-C12 PFCAs with 2,4-difluoroaniline (B146603) using N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent has been shown to be an effective method for producing anilide derivatives. nih.gov Amide acetals have also been used as derivatization reagents for the simultaneous determination of multiple PFCAs, highlighting their reactivity towards this class of compounds. nih.gov

A patent for the synthesis of a picolinamide with a trifluoromethyl group on the ring describes the coupling of the corresponding picolinic acid with an amine using standard amide bond formation conditions. google.com This demonstrates the feasibility of amidation on a closely related substrate.

The table below shows the results of an orthogonal design experiment to optimize the amidation of PFCAs using 2,4-difluoroaniline (DFA) and N,N′-dicyclohexylcarbodiimide (DCC).

FactorLevel 1Level 2Level 3
pH357
Mass of NaCl (g)0.511.5
Initial volume of ethyl acetate (B1210297) (mL)123
Dose of DFA (μL)51015
Dose of DCC (mg)51015
Temperature (°C)254055
Reaction time (h)123

Data sourced from Int. J. Environ. Res. Public Health 2019, 16(24), 5133 nih.gov

Conversion to Acid Chlorides

The conversion of this compound to its acid chloride is a key step in the synthesis of many of its derivatives, as the acid chloride is a highly reactive intermediate.

The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.orgcommonorganicchemistry.com The reaction with thionyl chloride often involves heating the carboxylic acid in neat SOCl₂ or in a solvent. The use of oxalyl chloride is typically carried out at room temperature in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.com

A modern approach for the synthesis of acyl fluorides directly from carboxylic acids involves the use of 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) as a deoxyfluorinating agent. These acyl fluorides can then be used in one-pot procedures to form amides. beilstein-journals.org

The cleavage of carboxylic acid esters to their corresponding acid chlorides can also be achieved using dichlorotriphenylphosphorane, providing an alternative route from ester derivatives. acs.org

The following table lists common reagents for the conversion of carboxylic acids to acid chlorides.

ReagentTypical Conditions
Thionyl chloride (SOCl₂)Neat, reflux
Oxalyl chloride ((COCl)₂)DCM, cat. DMF, RT
Phosphorus pentachloride (PCl₅)Neat or in a solvent
Phosphorus trichloride (B1173362) (PCl₃)Neat or in a solvent

Chemo-, Regio-, and Stereoselective Synthetic Pathways

The synthesis of this compound presents unique challenges, requiring precise control to install the perfluoroethyl group at the C-6 position of the pyridine ring while preserving the carboxylic acid function at C-2. Achieving high selectivity is paramount for efficient and pure product formation. Methodologies often involve multi-step sequences, starting from either pre-functionalized pyridine rings or building the heterocyclic core from acyclic precursors.

Key strategies for introducing perfluoroalkyl groups into heterocyclic systems often rely on radical reactions or transition-metal-catalyzed cross-couplings. For instance, radical perfluoroalkylation of alkynes using reagents like phenyl(perfluoroalkyl)iodonium triflates can be initiated by copper catalysts, offering a method for creating perfluoroalkylated vinyl building blocks with high regio- and stereoselectivity. acs.orgnih.gov These vinyl compounds can then be utilized in further transformations to construct the desired heterocyclic ring.

Another prevalent approach is the direct C-H perfluoroalkylation of heteroarenes. While powerful, achieving regioselectivity on a substituted pyridine ring like picolinic acid can be challenging due to the directing effects of both the ring nitrogen and the carboxyl group.

Alternatively, the synthesis can commence from a picolinic acid precursor that is selectively functionalized at the 6-position for subsequent coupling with a perfluoroethyl source. For example, a halogenated picolinic acid ester, such as a 6-chloro or 6-bromo derivative, can undergo palladium-catalyzed cross-coupling reactions with a suitable perfluoroethylating agent. The synthesis of substituted 2-arylpyridines via Cu/Pd-catalyzed decarboxylative cross-coupling of picolinic acids with aryl halides demonstrates the utility of such catalytic systems in modifying the picolinic acid scaffold. acs.orgresearchgate.net

The stereoselective synthesis of precursors, such as (Z)-perfluoroalkyl-1-iodo-1-triisopropyl silylalkenes, provides a route to unsaturated synthons that can be incorporated into more complex structures through metal-catalyzed coupling reactions. researchgate.net Similarly, the stereoselective synthesis of (Z)-methyl 3-perfluoroalkyl-4-substituted-phenylbut-3-enoates highlights methods for controlling double bond geometry in perfluoroalkyl-containing intermediates. rsc.org

A summary of relevant selective synthetic reactions is presented in the table below.

Reaction Type Substrates Catalyst/Reagent Key Features Reference
Radical PerfluoroalkyltriflationAlkynes, Phenyl(perfluoroalkyl)iodonium triflatesCuClHigh regio- and stereoselective anti-addition. acs.orgnih.gov
Decarboxylative Cross-Coupling3-Substituted picolinic acids, (Hetero)aryl halidesCu₂O, Pd(1,5-cyclooctadiene)Cl₂Forms 2-(hetero)arylpyridines under mild conditions. acs.org
Rh(III)-Catalyzed Decarboxylative Couplingα,β-Unsaturated oxime esters, Acrylic acid derivativesRh(III) complexProduces 5-substituted pyridines with high regioselectivity. nih.gov
Water-Involved 1,3-AminoxylationPerfluoroalkyl alkenyl iodides, SulfonamidesTransition-metal-freeChemo-, regio-, and Z-stereoselective synthesis of β-fluoroacyl vinylamines. acs.org
Tandem Fluorination–DesulfonationAlkyl triflones, N-Fluorobenzenesulfonimide (NFSI)Base (e.g., LiHMDS)Chemo-, regio- and stereoselective synthesis of Z-monofluoroalkenes. rsc.org

These methodologies underscore the importance of catalyst and reagent selection in directing the outcome of reactions involving complex fluorinated molecules. The development of these pathways is critical for accessing specific isomers of compounds like this compound for various applications.

Biocatalytic Approaches in Perfluoroethyl-Substituted Picolinic Acid Synthesis

Biocatalysis offers a promising avenue for sustainable chemical synthesis, utilizing enzymes to perform highly selective transformations under mild conditions. nih.gov However, the application of biocatalytic methods to the synthesis of heavily fluorinated, non-natural compounds such as this compound is an emerging and challenging field. There is currently limited literature describing a direct enzymatic pathway to this specific molecule.

The primary challenge lies in the fact that enzymes have evolved to recognize and process naturally occurring substrates. The unique electronic properties and steric bulk of perfluoroalkyl groups often render them poor substrates for wild-type enzymes.

Despite these challenges, research into related areas provides a conceptual framework for future developments:

Biosynthesis of Picolinic Acid Scaffolds: The biosynthetic pathways of naturally occurring picolinic acid derivatives are being elucidated. For example, the complete pathway for 3-hydroxypicolinic acid (3-HPA) has been reconstituted in vitro, showing that it is synthesized from L-lysine through the action of an aminotransferase, a monooxygenase, and a dehydrogenase. rsc.org This knowledge could form the basis for engineering enzyme cascades to accept modified substrates.

Enzymatic Modification of Aromatic Rings: Enzymes such as dioxygenases are known to catalyze the modification of aromatic rings. A patented method describes the use of biphenyl (B1667301) catabolic enzymes to convert various aromatic compounds into picolinic acid derivatives. google.com Such enzymes could potentially be engineered through directed evolution or ancestral sequence reconstruction to accept and transform substrates bearing a perfluoroethyl group. nih.gov

Enzymatic Halogenation and Dehalogenation: While not directly related to perfluoroalkylation, the existence of halogenating and dehalogenating enzymes demonstrates nature's capacity to handle halogenated compounds. This suggests that it may be possible to evolve enzymes that can form or modify carbon-fluorine bonds or tolerate perfluoroalkyl substituents.

The development of a biocatalytic route to this compound would likely require significant protein engineering efforts. This could involve creating novel enzyme active sites capable of recognizing a perfluoroethyl-substituted precursor and catalyzing the desired reaction, be it ring formation or functional group interconversion. Combining biocatalysis with flow chemistry represents another advanced approach to creating valuable chemical building blocks. beilstein-journals.org While a direct biocatalytic synthesis remains a future goal, the foundational tools and knowledge from enzymology and sustainable chemistry are paving the way for such innovations. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 6 Perfluoroethyl Picolinic Acid

Electronic and Steric Influence of the Perfluoroethyl Group on Pyridine (B92270) Reactivity

The perfluoroethyl group (-C2F5) exerts a profound influence on the reactivity of the pyridine ring through a combination of potent electronic and significant steric effects.

Electronic Effects:

The high electronegativity of the fluorine atoms in the perfluoroethyl group makes it a strong electron-withdrawing group. This has several consequences for the pyridine ring:

Reduced Basicity: The electron density on the nitrogen atom of the pyridine ring is significantly decreased, making it less basic compared to unsubstituted pyridine.

Increased Electrophilicity: The withdrawal of electron density deactivates the entire pyridine ring towards electrophilic attack but significantly increases its susceptibility to nucleophilic attack. The carbon atoms of the ring become more electron-poor and thus more attractive to nucleophiles. researchgate.net

Modified Acidity of the Carboxylic Group: The electron-withdrawing nature of the perfluoroethyl group also influences the acidity of the picolinic acid's carboxyl group, making it a stronger acid than unsubstituted picolinic acid.

Steric Effects:

The perfluoroethyl group is sterically demanding. This bulkiness can hinder the approach of reagents to the adjacent positions on the pyridine ring, particularly the 5-position and the nitrogen atom. This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered positions.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Core

The substitution patterns of 6-(perfluoroethyl)picolinic acid are a direct consequence of the electronic and steric factors discussed above.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Due to the strong electron-withdrawing effect of the perfluoroethyl group, the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). researchgate.net This reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

The presence of the perfluoroethyl group at the 6-position directs nucleophilic attack preferentially to the 4-position (para) and to a lesser extent, the 2-position (ortho), if it were not already occupied by the carboxylic acid group. This is because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom and further stabilized by the inductive effect of the perfluoroethyl group. libretexts.org

Key Features of SNAr on Perfluoroalkylated Pyridines:

Regioselectivity: Nucleophilic attack is highly favored at the positions para and ortho to the electron-withdrawing group. nih.gov

Leaving Group: A good leaving group, such as a halide, is typically required at the position of substitution.

Nucleophiles: A wide range of nucleophiles, including alkoxides, amines, and thiols, can participate in these reactions. researchgate.net

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Perfluoropyridine
NucleophilePosition of SubstitutionReference
O-, N-, S-, and C-nucleophilesExclusive at 4-position (para) with stoichiometric addition nih.gov
Sequential addition2,6-positions (ortho) nih.gov

Electrophilic Aromatic Substitution Patterns

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. abertay.ac.uk The presence of the strongly deactivating perfluoroethyl group further diminishes the ring's reactivity towards electrophiles. Electrophilic substitution, if it occurs at all, would be expected to proceed under harsh conditions and direct the incoming electrophile to the 3- or 5-position (meta), which are the least deactivated positions. However, such reactions are not common for pyridines bearing strong electron-withdrawing groups.

Reaction Mechanisms of Carboxylic Acid Transformations

The carboxylic acid group of this compound can undergo various transformations, such as esterification and conversion to other derivatives. These reactions are fundamental in modifying the properties of the molecule.

Protonation and Nucleophilic Attack in Esterification

Esterification of picolinic acid derivatives is a common transformation. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, proceeds through a well-established mechanism. chemguide.co.uklibretexts.org

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, then attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of Water: The departure of a water molecule results in a protonated ester.

Deprotonation: The final step involves the deprotonation of the protonated ester, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

Alternative methods like the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be employed for sterically hindered or acid-sensitive substrates. organic-chemistry.org

Leaving Group Removal in Carboxylic Acid Derivatizations

The conversion of the carboxylic acid to other derivatives, such as acid chlorides or amides, involves the activation of the carboxyl group to facilitate the removal of the hydroxyl group as a good leaving group.

One common method is the conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The mechanism with thionyl chloride involves:

Attack by the Carboxylic Acid: The carboxylic acid oxygen attacks the sulfur atom of thionyl chloride.

Chloride Ion Attack: A chloride ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

Elimination of Leaving Group: This intermediate collapses, eliminating a mixed anhydride (B1165640) of sulfurous acid and the carboxylic acid, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride.

Once the acid chloride is formed, it is a highly reactive species that can readily react with various nucleophiles (e.g., alcohols, amines) to form a wide range of carboxylic acid derivatives. researchgate.net Another approach involves the use of a mixed anhydride method, for instance with 2-methyl-6-nitrobenzoic anhydride, which is also effective for preparing various esters. researchgate.net

Oxidative and Reductive Reactivity

The oxidative and reductive reactivity of this compound is dictated by the interplay between the pyridine ring, the carboxylic acid, and the perfluoroethyl substituent.

Oxidative Reactivity:

The pyridine ring is generally resistant to oxidation due to its electron-deficient nature, a characteristic that is further intensified by the presence of the perfluoroethyl group. However, the carboxylic acid group can undergo oxidative decarboxylation under certain conditions. Picolinic acids have been shown to undergo oxidative decarboxylative arylation with arenes to produce 2-arylpyridines under transition-metal-free conditions. chemicalbook.com This type of reaction proceeds via an N-chlorocarbene intermediate and demonstrates high functional-group tolerance. chemicalbook.com

In the context of this compound, the strong electron-withdrawing perfluoroethyl group would likely make the pyridine ring even more resistant to electrophilic attack and oxidation. However, the carboxylic acid moiety could still be susceptible to oxidative decarboxylation, potentially leading to the formation of 2-perfluoroethylpyridine.

Furthermore, picolinic acid can act as a ligand to mediate oxidation processes. For example, it can enhance the catalytic activity of Fe(III) in advanced oxidation processes for the degradation of micropollutants. google.com It is plausible that this compound could also function as a ligand in similar catalytic systems, although the perfluoroalkyl group might alter its coordination properties and the reactivity of the resulting metal complex.

Reductive Reactivity:

The electron-deficient nature of the pyridine ring, amplified by the perfluoroethyl group, makes it susceptible to reduction. Catalytic hydrogenation of picolinic acid can yield piperidine-2-carboxylic acid. It is anticipated that this compound would undergo a similar reduction of the pyridine ring under appropriate catalytic conditions.

The perfluoroalkyl chain itself is generally resistant to reduction. However, under specific conditions, such as those employing hydrated electrons in self-assembled micelle composites, reductive defluorination of perfluoroalkyl substances has been observed. nih.gov Whether such conditions would be effective for this compound while preserving the picolinic acid core would require specific experimental investigation.

The following table summarizes the expected oxidative and reductive reactivity of this compound based on related compounds.

Reaction TypeReagent/ConditionExpected Product(s)Notes
Oxidative Decarboxylation Heat, oxidizing agents2-(Perfluoroethyl)pyridineBased on the reactivity of other picolinic acids.
Oxidation of Pyridine Ring Strong oxidizing agentsLikely resistant to oxidationThe perfluoroethyl group deactivates the ring towards electrophilic attack.
Reduction of Pyridine Ring Catalytic Hydrogenation (e.g., H₂, Pd/C)6-(Perfluoroethyl)piperidine-2-carboxylic acidAnalogous to the reduction of picolinic acid.
Reductive Defluorination Hydrated electrons, specific reducing agentsPartially or fully defluorinated productsPerfluoroalkyl chains are generally stable but can be reduced under harsh conditions.

Stability and Degradation Pathways under Chemical Conditions

The chemical stability of this compound is expected to be high, primarily due to the presence of the perfluoroethyl group. Per- and polyfluoroalkyl substances (PFAS) are known for their exceptional thermal and chemical stability.

Thermal Stability:

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal stability of perfluorinated compounds. Therefore, this compound is expected to be thermally stable. The pyridine ring itself is also a stable aromatic system. Degradation under thermal stress would likely involve decarboxylation at high temperatures. Studies on related compounds, such as 2-pyridinecarboxamide, have shown that the pyridine ring can remain stable even at elevated temperatures, while side chains undergo transformation. ekb.eg

Hydrolytic Stability:

The perfluoroethyl group is highly resistant to hydrolysis. The picolinic acid moiety, being an aromatic carboxylic acid, is also generally stable towards hydrolysis under neutral conditions. In acidic or basic solutions, the carboxylate or protonated form would exist, but the core structure is expected to remain intact under typical hydrolytic conditions.

Degradation Pathways:

Given the high stability of PFAS, the degradation of this compound under typical environmental or chemical conditions is expected to be slow. Potential degradation pathways would likely involve harsh conditions.

Photodegradation: While some PFAS can undergo photolytic degradation, particularly in the presence of photosensitizers, the high stability of the C-F bond makes direct photolysis challenging. The pyridine ring might influence the photochemical behavior, but significant degradation would likely require specific and energetic conditions.

Advanced Oxidation Processes (AOPs): AOPs that generate highly reactive species like hydroxyl radicals can lead to the degradation of some PFAS. The degradation of perfluorocarboxylic acids (PFCAs) through AOPs often proceeds via decarboxylation followed by a stepwise "unzipping" of CF₂ units. researchgate.net It is plausible that a similar pathway could be initiated for this compound under AOP conditions. The presence of picolinic acid as a ligand has been shown to enhance the degradation of micropollutants in some AOP systems by mediating the formation of high-valent iron species. google.com

Reductive Degradation: As mentioned earlier, reductive pathways using potent reducing agents or specialized systems like hydrated electrons can lead to the cleavage of C-F bonds. nih.gov

The following table outlines the expected stability and potential degradation pathways for this compound.

ConditionStability/Degradation PathwayNotes
Thermal High stability, potential for decarboxylation at high temperatures.The C-F bond and aromatic ring contribute to thermal stability.
Hydrolysis High stability across a range of pH values.The perfluoroalkyl group is hydrolytically stable.
Photolysis Likely resistant to direct photolysis.May degrade under specific photosensitized conditions.
Advanced Oxidation Processes Potential for degradation via decarboxylation and subsequent defluorination.Requires strong oxidizing conditions.
Reductive Conditions Stable under mild reducing conditions; potential for reductive defluorination under harsh conditions.The perfluoroalkyl chain is generally resistant to reduction.

Synthesis and Characterization of 6 Perfluoroethyl Picolinic Acid Derivatives and Analogues

Design and Synthesis of Novel Perfluoroethyl-Picolinic Acid Derivatives

The synthesis of novel picolinic acid derivatives carrying perfluoroalkyl groups often involves multi-step processes. A common strategy is the construction of the substituted pyridine (B92270) ring followed by the introduction or modification of the perfluoroalkyl and carboxylic acid functionalities.

Modifications to the pyridine ring of picolinic acids are crucial for tuning their biological and chemical properties. The introduction of an amino group at the 4-position has been a key strategy in the development of certain herbicides. google.com The synthesis of 4-aminopicolinic acid derivatives can be achieved through various synthetic routes. umsl.edu One approach involves the nitration of picolinic acid N-oxide, followed by reduction of the nitro group to an amine. umsl.edu

Another synthetic pathway to access 4-amino-picolinate derivatives involves the amination of halogenated picolinates. For instance, 4-amino-3,5,6-trichloropicolinates can be synthesized, and their derivatives can be further modified. google.com The synthesis of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates has also been described, highlighting the importance of fluorination in enhancing the efficacy of these compounds. google.com

A general route for the synthesis of 4-aminopicolinic acids is outlined below:

Step 1: Halogenation: The picolinic acid starting material is halogenated at specific positions on the pyridine ring.

Step 2: Amination: The halogenated intermediate is then subjected to an amination reaction to introduce the amino group at the 4-position.

Step 3: Esterification/Hydrolysis: The carboxylic acid group can be protected as an ester during the synthesis and later hydrolyzed to yield the final picolinic acid derivative.

The introduction of other substituents on the pyridine ring, such as a pyrazolyl group at the 6-position, has been explored to discover novel synthetic auxin herbicides. nih.govmdpi.com

Table 1: Examples of Synthesized 4-Aminopicolinic Acid Derivatives

Compound NameSubstituentsReference
Methyl 4-amino-3,6-dichloropyridine-2-carboxylate3,6-dichloro, 4-amino google.com
Ethyl 4-amino-3,6-dichloropyridine-2-carboxylate3,6-dichloro, 4-amino google.com
4-Amino-3,5-dichloro-6-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid3,5-dichloro, 4-amino, 6-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl) mdpi.com
4-Amino-3,5-dichloro-6-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid3,5-dichloro, 4-amino, 6-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl) mdpi.com

The perfluoroethyl group plays a significant role in the properties of the molecule. While direct functionalization of a perfluoroalkyl chain is challenging, synthetic strategies often involve the introduction of a perfluoroalkyl group of a desired length or with pre-existing functional groups. The synthesis of compounds with trifluoromethyl groups, a subset of perfluoroalkyl groups, is an active area of research. acs.org

Methods for introducing perfluoroalkyl groups onto aromatic rings can be achieved through various metal-catalyzed cross-coupling reactions. The development of reagents for trifluoromethylation and perfluoroalkylation continues to be a focus of synthetic chemistry. acs.org

Structure-Activity Relationship (SAR) Studies for Picolinic Acid-Derived Bioactive Compounds

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective molecules. For picolinic acid-derived herbicides, SAR studies have revealed key structural features necessary for their activity. nih.gov

In a study of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, it was found that the nature and position of substituents on the aryl ring significantly impacted herbicidal efficacy. nih.govmdpi.com For instance, compounds with specific substitutions on the phenyl ring of the pyrazole (B372694) moiety showed enhanced post-emergence herbicidal activity compared to the parent compound, picloram. nih.gov These studies often involve the synthesis of a library of compounds with systematic variations in their structure, followed by biological evaluation.

Table 2: Illustrative SAR Data for Picolinic Acid-Derived Herbicides

CompoundModificationObserved ActivityReference
Compound V-7Modification of the aryl substituent on the pyrazole ringIC50 value 45 times lower than halauxifen-methyl (B1255740) against Arabidopsis thaliana nih.gov
Compound V-8Modification of the aryl substituent on the pyrazole ringBetter post-emergence herbicidal activity than picloram nih.gov

The length of the perfluoroalkyl chain has also been shown to be a critical determinant of the biological activity of per- and polyfluoroalkyl substances (PFAS). mdpi.comnih.gov Generally, an increase in the carbon chain length of perfluorinated carboxylic acids leads to increased activity with certain biological receptors. mdpi.com

Design of Picolinic Acid Amide Derivatives as Ligands

Picolinic acid and its derivatives are effective chelating agents for a variety of metal ions. wikipedia.org The conversion of the carboxylic acid functionality to an amide group leads to the formation of picolinamide (B142947) derivatives, which have been extensively studied as ligands in coordination chemistry and catalysis. nih.govresearchgate.netnih.gov These picolinamide ligands are typically bidentate, coordinating to a metal center through the pyridine nitrogen and the amide oxygen or nitrogen. nih.gov

The synthesis of picolinamide derivatives is generally achieved by coupling picolinic acid with an appropriate amine. researchgate.netnih.gov The reaction can be facilitated by activating the carboxylic acid, for example, by converting it to an acid chloride. researchgate.netnih.gov

The electronic and steric properties of the picolinamide ligand can be fine-tuned by introducing substituents on either the pyridine ring or the amide nitrogen. For instance, fluorine-substituted picolinamide ligands have demonstrated high efficacy in copper-catalyzed aryl ether synthesis. nih.gov The substituents on the ligand can influence the redox properties of the metal center, thereby affecting the catalytic efficiency. nih.gov

Table 3: Examples of Picolinamide Ligands and Their Applications

Ligand TypeApplicationKey FindingReference
Fluorine-substituted picolinamidesCopper-catalyzed aryl ether synthesisEffective for the synthesis of a wide range of aryl ethers, including sterically hindered substrates. nih.gov
Pyridyl-amide derivativesPalladium-mediated C-H activationAct as cooperating ligands in the C-H activation of arenes. uva.es
N-alkyl-N-phenylpicolinamidesPotential in catalysis and coordination chemistrySynthesis can lead to chlorinated side products depending on the reaction conditions. researchgate.netnih.gov
α-amino acid derived (1,2,3-triazol-4-yl)-picolinamide (tzpa) ligandsLuminescent Tb(III) complexesDesigned by combining the coordination properties of two well-known ligand structures. rsc.org

Coordination Chemistry and Ligand Applications of 6 Perfluoroethyl Picolinic Acid

Chelation Properties and Metal Ion Binding Affinity

6-(Perfluoroethyl)picolinic acid, a derivative of picolinic acid, functions as a robust chelating agent for a variety of metal ions. Its binding properties are dictated by the pyridine (B92270) nitrogen and the carboxylate oxygen, along with the profound electronic influence of the 6-position perfluoroethyl group.

Coordination Modes: Bidentate (N,O) and Multidentate Possibilities

The most prevalent coordination mode for picolinic acid and its derivatives is as a bidentate, monoanionic ligand. researchgate.netresearchgate.net It forms a stable five-membered chelate ring by coordinating to a metal center through the pyridine ring's nitrogen atom and one of the oxygen atoms of the deprotonated carboxylate group. researchgate.netcore.ac.uk This (N,O) coordination is the fundamental binding motif observed in the vast majority of its metal complexes. researchgate.netsjctni.edu

While the bidentate (N,O) mode is dominant, the picolinate (B1231196) ligand can exhibit other possibilities. In some polynuclear complexes, the carboxylate group can act as a bridge between two metal centers, leading to a μ-picolinato linkage. This bridging can occur in several ways, but it demonstrates the potential for multidentate coordination beyond simple chelation. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 6-(perfluoroethyl)picolinate generally follows established methods for picolinic acid, typically involving the reaction of a metal salt with the ligand in a suitable solvent. orientjchem.orgmdpi.com

Transition Metal Complexes (e.g., Ru(II), Ir(III), Rh(I), Cu(II), Ni(II), Co(II), Zn(II), Mn(II))

Complexes of picolinic acid with a wide range of transition metals are well-documented and serve as a reference for its perfluoroalkyl derivatives.

Ruthenium(II) : Ruthenium(II) picolinate complexes, often incorporating other ligands like phosphines and diimines, have been synthesized and characterized. nih.gov For example, complexes of the type [Ru(pic)(dppb)(diimine)]PF6 have been prepared. nih.gov The introduction of a 6-perfluoroethylpicolinate ligand would be expected to influence the photophysical and electrochemical properties of such complexes. nih.govrsc.org

Iridium(III) : Iridium(III) complexes containing picolinate as an ancillary ligand are known, particularly in the context of cyclometalated compounds for applications like organic light-emitting diodes (OLEDs). case.edursc.org Half-sandwich iridium(III) complexes with picolinic acid have also been explored, showing that the ligand framework can be systematically modified. nih.govmdpi.com

Rhodium(I) and Rhodium(III) : Rhodium complexes with picolinate include Rh(III) species like [Rh(pic)3]. core.ac.uk The cytotoxicity of Rh(III) pentamethylcyclopentadienyl (Cp*) complexes with picolinate has been investigated, providing a basis for comparison with new derivatives. researchgate.net

Copper(II) : Copper(II) readily forms complexes with picolinate ligands. sjctni.edu The synthesis of Cu(II) complexes with related fluorinated tridentate ligands based on 2,2'-bipyridine-6-carboxylic acid has been reported, indicating a tolerance for fluorine substitution in the ligand backbone. chimicatechnoacta.ru

Nickel(II), Cobalt(II), Zinc(II) : These metals form stable complexes with picolinic acid, typically with an octahedral geometry, such as in [Ni(pic)2(H2O)2]. sjctni.eduorientjchem.org Mixed ligand complexes of cobalt(II) picolinate with various diimine ligands have also been synthesized and structurally characterized. nih.govnih.gov

Manganese(II) : Manganese(II) forms complexes with picolinic acid that are notable for their catalytic activity. nih.govorganic-chemistry.org The synthesis often involves the in-situ reaction of a Mn(II) salt with the picolinic acid ligand. organic-chemistry.org

Table 1: Representative Metal Complexes of Picolinic Acid and Related Ligands

Metal IonExample Complex FormulaCoordination EnvironmentReference
Ru(II)[Ru(pic)(dppb)(bipy)]PF6Octahedral nih.gov
Ir(III)[(DPQ)2Ir(pic-N-O)]Octahedral case.edu
Rh(III)[Rh(pic)3]Octahedral core.ac.uk
Co(II)[Co(pic)2(dpq)]Octahedral nih.gov
Ni(II)[Ni(PA)2(H2O)2]Octahedral sjctni.edu
Cu(II)[Cu(PA)2(H2O)2]Distorted Octahedral sjctni.edu
Mn(II)[Mn(L)(H2O)2] (L=dipicolinate)Pentagonal Bipyramidal ajol.info

Note: This table shows examples with picolinic acid (PA or pic) or dipicolinic acid as a proxy for the coordination possibilities of this compound.

Exploration of Complexes with Other Metal Centers (e.g., Au(I) with related perfluoroethyl-containing ligands)

While gold complexes with this compound itself are not widely reported, related Au(I) complexes containing perfluoroalkyl ligands have been synthesized. Gold(I) typically forms linear, two-coordinate complexes. wikipedia.org An isolable gold(I)-ethylene complex has been prepared using a B-phenyl substituted phenyltris(3-(pentafluoroethyl)-pyrazolyl)borate ligand. rsc.org In this complex, the bulky, electron-withdrawing nature of the perfluoroethyl-substituted pyrazolyl groups helps to stabilize the gold center. rsc.org The synthesis of Au(I) and Au(III) complexes with trifluoromethyl (-CF3) groups is also established, often using reagents like Me3SiCF3. unizar.es These examples demonstrate that gold can be effectively coordinated by ligands bearing perfluoroalkyl substituents, suggesting that stable Au(I) complexes of this compound could be synthesized.

Catalytic Applications of 6-(Perfluoroethyl)picolinate Metal Complexes

The primary area where metal picolinate complexes have shown significant promise is in oxidation catalysis. The electronic modifications introduced by the perfluoroethyl group are expected to directly influence catalytic performance.

Manganese complexes of picolinic acid are effective catalysts for the epoxidation of olefins using peracetic acid as the oxidant. organic-chemistry.org An in-situ generated catalyst from Mn(II) and picolinic acid can convert a wide range of olefins to epoxides with high efficiency and selectivity. The active oxidant is proposed to be a high-valent Mn=O species. organic-chemistry.org The ligand framework is essential for this reactivity.

Furthermore, picolinic acid has been shown to be a highly efficient chelating ligand that can accelerate the reaction of peracetic acid with both Fe(III) and Mn(II) for the degradation of micropollutants in water. nih.govnih.gov The formation of a high-valent manganese species, likely Mn(V), is suggested as the primary reactive oxidant responsible for the degradation. nih.gov

The introduction of the electron-withdrawing 6-perfluoroethyl group onto the picolinate ligand would enhance the Lewis acidity of the coordinated manganese center. This increased electrophilicity could potentially accelerate the formation of the high-valent Mn=O active species, leading to a more active catalyst for epoxidation or oxidation reactions. While specific studies on the catalytic applications of 6-(perfluoroethyl)picolinate metal complexes are not yet prevalent in the literature, the established catalytic activity of manganese picolinate systems provides a strong foundation for exploring their fluorinated analogues.

Table 2: Compound Names Mentioned in this Article

Abbreviation/Common NameFull Chemical Name
This compound6-(1,1,2,2,2-Pentafluoroethyl)pyridine-2-carboxylic acid
Picolinic acid (Hpic or PA)Pyridine-2-carboxylic acid
dppb1,4-Bis(diphenylphosphino)butane
bipy2,2'-Bipyridine
DPQ2,4-diphenylquinoline
pic-N-OPicolinic acid N-oxide
dpqDipyrido[3,2-d:2',3'-f]quinoxaline
Dipicolinic acid (DPA)Pyridine-2,6-dicarboxylic acid
Me3SiCF3(Trifluoromethyl)trimethylsilane

Homogeneous Catalysis

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, often in a liquid solution. savemyexams.com Picolinic acid and its derivatives are utilized as ligands in homogeneous catalysis, where they coordinate with a metal center to create a catalytically active complex. These complexes can catalyze a variety of organic transformations. For instance, palladium complexes of picolinic acid derivatives have been employed in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. google.comgoogle.com The perfluoroethyl group in this compound would likely enhance the Lewis acidity of the metal center, potentially increasing its catalytic activity. While specific examples for the 6-(perfluoroethyl) derivative are scarce, research on related fluorinated picolinic acids, such as 6-fluoropicolinic acid, suggests their utility in forming catalytically active metal complexes. sigmaaldrich.com The principles of homogeneous catalysis involving transition metal complexes are well-established, with the ligand playing a crucial role in tuning the catalyst's reactivity, selectivity, and stability. rsc.orgmdpi.com

Heterogeneous Catalysis (e.g., using MOFs derived from picolinic acid)

Heterogeneous catalysts exist in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. savemyexams.com This setup offers advantages in terms of catalyst separation and reusability. rsc.org Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. Picolinic acid and its derivatives are excellent candidates for use as ligands in the synthesis of MOFs due to their ability to form strong, well-defined coordination bonds with metal centers. ajol.infobldpharm.com

While there is no specific mention in the searched literature of MOFs derived directly from this compound, the principles of using picolinate-based MOFs in heterogeneous catalysis are relevant. For example, MOFs containing other functionalized picolinic acids have been investigated as catalysts for various reactions. semanticscholar.org The porous nature of MOFs allows for the diffusion of reactants to the active metal sites within the framework, while the organic linkers can be tailored to influence the catalytic environment. mdpi.com Iron-based MOFs, for instance, have demonstrated catalytic activity in a range of organic transformations. mdpi.com The incorporation of a fluorinated ligand like this compound into a MOF structure could impart unique properties, such as increased thermal and chemical stability, and potentially alter the selectivity of the catalytic process.

Stereoselective Catalysis

Stereoselective catalysis is a critical area of chemical synthesis that focuses on the preferential formation of one stereoisomer over others. nih.gov This is particularly important in the pharmaceutical industry, where different stereoisomers of a drug can have vastly different biological activities. Chiral catalysts are employed to achieve this selectivity. While the searched literature does not provide direct examples of this compound being used in stereoselective catalysis, the principles of asymmetric catalysis using chiral ligands are well-documented. uniroma1.it

The design of effective stereoselective catalysts often involves the use of chiral ligands that create a chiral environment around the metal center. rsc.org This chiral environment directs the approach of the reactants, leading to the formation of a specific stereoisomer. Picolinic acid derivatives can be made chiral by introducing stereocenters into their structure. For example, chiral amines can be attached to the picoline backbone to create chiral ligands. These ligands can then be used to synthesize chiral metal complexes for asymmetric catalysis. uniroma1.it The development of a chiral version of this compound could potentially lead to new catalysts for stereoselective transformations, although this remains an area for future research.

Applications in Supramolecular Chemistry and Materials Science

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, focusing on the weaker and reversible non-covalent interactions between them. Picolinic acid and its derivatives are valuable building blocks in supramolecular chemistry due to their ability to participate in hydrogen bonding and coordination chemistry. ajol.info

The nitrogen atom of the pyridine ring and the carboxylic acid group of this compound can act as hydrogen bond acceptors and donors, respectively, enabling the formation of well-defined supramolecular assemblies. The perfluoroethyl group can also participate in non-covalent interactions, such as halogen bonding and fluorous interactions, which can be exploited to direct the self-assembly of complex architectures.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of "6-(Perfluoroethyl)picolinic acid," offering atom-level information about the connectivity and chemical environment of the hydrogen, carbon, and fluorine nuclei.

¹H and ¹³C NMR for Structural Elucidation and Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of "this compound" are predicted to exhibit characteristic signals corresponding to the picolinic acid backbone. The powerful electron-withdrawing nature of the perfluoroethyl group at the 6-position is expected to induce significant downfield shifts for the protons and carbons of the pyridine (B92270) ring compared to unsubstituted picolinic acid.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is anticipated to show three distinct signals for the pyridine ring protons. The proton at the 3-position is expected to appear as a doublet, coupled to the proton at the 4-position. The proton at the 4-position should present as a triplet (or more accurately, a doublet of doublets), showing coupling to the protons at the 3- and 5-positions. The proton at the 5-position is predicted to be a doublet, coupled to the proton at the 4-position. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide key information about the carbon framework. Six distinct signals are expected for the carbon atoms of the picolinic acid ring and the carboxyl group. The carbonyl carbon of the carboxylic acid is predicted to resonate at the most downfield position. The carbon atoms of the pyridine ring will exhibit chemical shifts influenced by the nitrogen atom and the perfluoroethyl substituent. The carbon directly attached to the perfluoroethyl group (C6) is expected to show a complex splitting pattern due to coupling with the adjacent fluorine atoms. The perfluoroethyl group itself will have two carbon signals, which are further discussed in the context of ¹⁹F NMR coupling.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity (¹H)
H37.8 - 8.2-Doublet (d)
H48.0 - 8.4-Triplet (t) or Doublet of Doublets (dd)
H57.9 - 8.3-Doublet (d)
COOH> 10-Broad Singlet (br s)
C2-148 - 152-
C3-128 - 132-
C4-140 - 144-
C5-126 - 130-
C6-150 - 155 (with C-F coupling)-
COOH-165 - 170-
-CF₂--115 - 125 (quartet due to ¹JCF)-
-CF₃-110 - 120 (triplet due to ²JCF)-

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹⁹F NMR for Perfluoroethyl Moiety Characterization

¹⁹F NMR spectroscopy is crucial for confirming the presence and structure of the perfluoroethyl group. The spectrum is expected to be relatively simple, showing two distinct resonances corresponding to the -CF₂- and -CF₃ groups. Due to the large chemical shift dispersion in ¹⁹F NMR, these signals are typically well-resolved.

The -CF₃ group should appear as a triplet, resulting from coupling to the two adjacent fluorine atoms of the -CF₂- group. Conversely, the -CF₂- group resonance is expected to be a quartet, due to coupling with the three fluorine atoms of the -CF₃ group. The integration of these signals should be in a 3:2 ratio, confirming the perfluoroethyl moiety.

Predicted ¹⁹F NMR Data

Group Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CF₂--110 to -125Quartet (q)2-10
-CF₃-80 to -90Triplet (t)2-10

Note: Chemical shifts are referenced to CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the protons on the pyridine ring. Cross-peaks would be expected between H3 and H4, and between H4 and H5, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C3, C4, and C5 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This technique would be invaluable for assigning the quaternary carbons (C2 and C6) and the carboxyl carbon. For instance, correlations would be expected between H5 and C6, and between H3 and C2 and the carboxyl carbon.

Variable-Temperature NMR for Conformational Analysis and Dynamic Processes

Variable-temperature (VT) NMR studies can provide insights into dynamic processes occurring in the molecule, such as restricted rotation around the C6-CF₂ bond. At lower temperatures, this rotation might become slow on the NMR timescale, potentially leading to the observation of distinct signals for the fluorine atoms of the -CF₂- group, which might otherwise be equivalent at room temperature. By analyzing the changes in the NMR spectra as a function of temperature, it is possible to determine the energy barrier for this rotational process.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of "this compound" is expected to show a combination of absorption bands characteristic of the carboxylic acid, the pyridine ring, and the perfluoroethyl group.

Carboxylic Acid Group: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration should give rise to a strong, sharp peak around 1700-1730 cm⁻¹.

Pyridine Ring: Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region.

Perfluoroethyl Group: The C-F stretching vibrations of the perfluoroethyl group are known to produce very strong and characteristic absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹. These bands are often the most intense in the spectrum.

Predicted FT-IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Pyridine RingC-H stretch3000-3100Medium
Carboxylic AcidC=O stretch1700-1730Strong, Sharp
Pyridine RingC=C, C=N stretch1400-1600Medium to Strong
Perfluoroethyl GroupC-F stretch1100-1300Very Strong

Raman Spectroscopy for Bond Stretching Frequencies and Molecular Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a unique "fingerprint" based on its specific chemical bonds and symmetry. For this compound, Raman spectra would be expected to reveal characteristic peaks corresponding to the stretching and bending frequencies of its constituent functional groups.

In the case of this compound, the Raman spectrum would be dominated by vibrations of the pyridine ring, the carboxylic acid group, and the perfluoroethyl chain. The C-H stretching bands are anticipated in the 2750–3250 cm⁻¹ region. researchgate.net The strong electron-withdrawing nature of the perfluoroethyl group would likely influence the electronic distribution within the pyridine ring, leading to shifts in the ring stretching and deformation frequencies compared to unsubstituted picolinic acid. The carbon-fluorine bonds of the C2F5 group would also give rise to strong, characteristic stretching frequencies, typically found in the 1100-1300 cm⁻¹ region.

Table 1: Predicted Characteristic Raman Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyridine Ring Ring Breathing ~1000 - 1050
C-H Stretch ~3000 - 3100
C=C/C=N Stretch ~1400 - 1600
Carboxylic Acid C=O Stretch ~1650 - 1750
O-H Stretch ~2500 - 3300 (broad)

Note: The values in this table are predictive and based on characteristic frequencies of similar functional groups.

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. chemguide.co.uk In the analysis of this compound, electron impact ionization (EI) or electrospray ionization (ESI) could be utilized.

Upon ionization, the molecule would form a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which would confirm the compound's molecular weight. The inherent instability of the molecular ion under techniques like EI leads to its fragmentation into smaller, charged species. chemguide.co.ukyoutube.com The fragmentation pattern is predictable to some extent based on the stability of the resulting ions and neutral fragments. libretexts.orgyoutube.com

For this compound, characteristic fragmentation pathways would likely involve:

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da), a common fragmentation for carboxylic acids. libretexts.org

Loss of the Perfluoroethyl Group: Cleavage of the bond between the pyridine ring and the perfluoroethyl group, resulting in the loss of a C₂F₅ radical (119 Da).

Cleavage within the Perfluoroethyl Chain: Fragmentation of the C-C bond within the perfluoroethyl group, leading to the loss of a CF₃ radical (69 Da).

The relative abundance of these fragment ions provides structural information. For instance, the presence of a strong peak corresponding to the loss of COOH would confirm the carboxylic acid moiety. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 241.08 g/mol )

Fragment Ion m/z (predicted) Neutral Loss
[M]⁺ 241 -
[M - COOH]⁺ 196 COOH
[M - C₂F₅]⁺ 122 C₂F₅

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.

Should suitable single crystals of this compound be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. ncl.ac.uk This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the conformation of the molecule in the solid state. nih.gov Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. mdpi.com For complex molecules, this method is invaluable for establishing the absolute configuration.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples, providing information about the crystalline phases present. cardiff.ac.uk The resulting diffraction pattern is a fingerprint of the crystal structure and can be used for phase identification, purity assessment, and the determination of unit cell parameters. researchgate.netnih.gov While not providing the detailed atomic coordinates of a single-crystal study, PXRD is crucial for routine characterization of bulk solid-state material and for studying polymorphism, where a compound can exist in multiple crystalline forms. nih.govgovinfo.govgovinfo.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. science-softcon.de The chromophores in this compound—primarily the pyridine ring and the carboxylic acid group—are expected to exhibit characteristic absorption bands. The π → π* and n → π* transitions of the aromatic system are typically observed in the UV region. nih.gov Studies on related picolinic acid derivatives have shown that the position and intensity of these absorption bands can be sensitive to the pH of the solution, reflecting the different ionic forms of the molecule. nih.govresearchgate.net The perfluoroethyl substituent, being strongly electron-withdrawing, would likely cause a shift in the absorption maxima compared to unsubstituted picolinic acid.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is specific to species with unpaired electrons. wikipedia.orgyoutube.com As a diamagnetic molecule, this compound itself would be ESR-silent. However, picolinic acid and its derivatives are known to act as ligands, forming coordination complexes with a wide range of metal ions. If this compound were to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)), ESR spectroscopy would be a highly informative tool for characterizing the electronic structure of the metal center. researchgate.netyoutube.comnih.gov The technique provides information on the oxidation state, coordination environment, and magnetic interactions within the complex. nih.gov

Electrochemical Techniques for Redox Behavior and Dissociation Constants of this compound

Electrochemical techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), and potentiometric titration are standard methods to investigate these properties. For instance, cyclic voltammetry of the parent compound, 2-picolinic acid, reveals chemically irreversible reduction peaks, which are attributed to the irreversible reduction of the pyridine ring.

The introduction of a perfluoroethyl group at the 6-position of the picolinic acid is expected to significantly influence its electronic properties and, consequently, its electrochemical behavior. The strong electron-withdrawing nature of the perfluoroalkyl chain would likely make the pyridine ring more electron-deficient and thus more susceptible to reduction. This could result in a shift of the reduction potential to more positive values compared to unsubstituted picolinic acid.

Furthermore, the electrochemical reduction of perfluoroalkyl carboxylic acids has been a subject of study, particularly in the context of their environmental remediation. These studies indicate that the electrochemical reduction of perfluorooctanoic acid (PFOA), a related perfluorinated compound, can lead to defluorination. A mechanistic study of PFOA reduction on gold electrodes estimated a standard potential (E⁰') of -1.80 V versus a silver/silver chloride (Ag/AgCl) reference electrode. This process is suggested to proceed via a concerted mechanism, where electron transfer and cleavage of the carbon-fluorine bond occur simultaneously.

The acid dissociation constant (pKa) is another critical parameter that can be determined using electrochemical methods, typically through potentiometric titration. For perfluoroalkyl carboxylic acids (PFCAs), there has been considerable discussion regarding their pKa values. Experimental investigations into the water-to-air transport of various PFCAs suggest that their pKa values are generally low, indicating they are strong acids. For example, the pKa of PFOA has been estimated to be around 0.5. In another study, the dissociation constants of several perfluoroalkanoic acids (from perfluoropentanoic to perfluorodecanoic acid) were determined to be in the range of pKa = 2.17 to 2.44. Given the strong electron-withdrawing effect of the perfluoroethyl group, it is anticipated that this compound would be a stronger acid than picolinic acid itself, and its pKa value would likely be in the lower range, similar to other PFCAs.

While direct experimental values for this compound are not available, the table below provides a comparative look at the electrochemical data of related compounds to offer a predictive context.

CompoundTechniqueObserved ParameterValue
2-Picolinic AcidCyclic VoltammetryCathodic Peak Potentials-0.42 V and -1.03 V
Perfluorooctanoic Acid (PFOA)Linear Sweep VoltammetryStandard Potential (E⁰')-1.80 V vs Ag/AgCl
Perfluorooctanoic Acid (PFOA)Volatilization Model FittingpKa0.5
Perfluoropentanoic to Perfluorodecanoic AcidsPotentiometric TitrationpKa Range2.17 - 2.44

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation approximately, providing information about electronic structure and energy. mongoliajol.info For molecules like picolinic acid and its derivatives, DFT, particularly with functionals like B3LYP, has been shown to be a reliable approach for computing molecular structure and vibrational frequencies. researchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For picolinic acid, the parent molecule of 6-(perfluoroethyl)picolinic acid, computational studies using methods such as Hartree-Fock, Møller-Plesset perturbation theory (MP2), and DFT have identified multiple stable conformers. niscpr.res.in The most stable conformer is characterized by an intramolecular hydrogen bond between the carboxylic acid proton and the pyridine (B92270) nitrogen atom. niscpr.res.in

For this compound, a similar process would be employed. The geometry would be optimized to find the equilibrium bond lengths, bond angles, and dihedral angles. The introduction of the electron-withdrawing perfluoroethyl group at the 6-position is expected to influence the electronic distribution within the pyridine ring and affect the geometry of the carboxylic acid group.

Electronic structure analysis, often performed using Natural Bond Orbital (NBO) analysis, provides insights into charge distribution, hybridization, and intramolecular interactions. niscpr.res.in This analysis would reveal the partial atomic charges, showing the electron-withdrawing effect of the C2F5 group and the fluorine atoms.

Below is an illustrative table of calculated geometrical parameters for a stable conformer of the related picolinic acid molecule, demonstrating the type of data obtained from geometry optimization calculations.

ParameterBondCalculated Value (Å)
Bond LengthC2-C31.3722
C3-C41.4217
C4-N61.4062
N7-C81.3588
C=O1.2449
C-O1.2653
Data derived from computational studies on related picolinic acid structures. researchgate.netniscpr.res.inbuffalo.edu

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These calculations are crucial for interpreting experimental spectra and assigning specific absorption bands to molecular motions. researchgate.net For carboxylic acids, the stretching frequency of the carbonyl group (νC=O) is a particularly sensitive probe of the molecular environment and hydrogen bonding. nih.gov

In the case of this compound, theoretical spectra would show characteristic bands for the pyridine ring, the carboxylic acid group, and the perfluoroethyl group. The C-F bond vibrations of the perfluoroethyl group would appear at distinct frequencies. Comparing the calculated vibrational frequencies of the intramolecularly hydrogen-bonded conformer versus other conformers would help in identifying the dominant species in different environments. Theoretical calculations on picolinic acid have been used to analyze its Raman spectra at various pH values, demonstrating the power of this approach to study species in equilibrium. researchgate.net

The following table shows representative calculated vibrational frequencies for key functional groups in related molecules, illustrating the output of such predictions.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchCarboxylic Acid~3500 (monomer)
C=O StretchCarboxylic Acid1690-1750 nih.gov
C-N StretchPyridine Ring~1350
C-F StretchFluoroalkane1000-1400
Frequencies are typical ranges and values derived from computational studies on related functional groups and molecules. researchgate.netnih.gov

Quantum chemical calculations can predict various thermochemical properties with reasonable accuracy. These include the enthalpy of formation, entropy, heat capacity, and bond dissociation energies (BDE). explorationpub.com Such data are vital for understanding the stability and reactivity of a compound. The BDE of the O-H bond in the carboxylic acid group, for instance, is a key indicator of its hydrogen-donating ability and antioxidant potential. explorationpub.com DFT methods, such as B3LYP, are commonly used to compute these properties. explorationpub.com For this compound, these calculations would quantify its thermodynamic stability and provide data for modeling its behavior in chemical reactions.

Reaction Mechanism Elucidation and Transition State Characterization

Computational chemistry is an indispensable tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and its structure determines the activation energy of the reaction.

For this compound, this could involve studying its synthesis, its role in catalytic cycles, or its degradation pathways. For example, in the synthesis of related 6-aryl-4-aminopicolinates, computational methods could be used to model the key steps, such as a Suzuki coupling, to understand the role of the catalyst and optimize reaction conditions. google.com Similarly, studies on the coordination of picolinic acid to metal centers, which involves the cleavage of Ru-O and Ru-Cl bonds, have been scrutinized using DFT to understand the electronic structure and stability of the resulting complexes. kaliganjgovtcollege.ac.in Characterizing the transition states for these processes provides deep insight into the reaction kinetics.

Molecular Dynamics Simulations for Conformational Studies and Interactions

While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations model the behavior of molecules over time in an explicit environment (e.g., in water or a lipid bilayer). MD simulations are governed by classical mechanics and use force fields to describe the interactions between atoms.

For this compound, MD simulations could be used to study its conformational flexibility in solution, revealing which conformers are most populated and the timescale of transitions between them. Furthermore, MD is used to study how a molecule interacts with its environment. For instance, simulations of related perfluorosulfonic acid ionomers have been used to study the permeation of oxygen through hydrated polymer membranes, providing atomistic details of the transport process. nih.gov Similar simulations could model the interaction of this compound with biological targets, such as enzymes or receptors, to understand its binding mode and affinity. researchgate.net

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The function and properties of molecules are often dictated by their non-covalent interactions with other molecules. Computational analysis is essential for identifying and quantifying these interactions.

Hydrogen Bonding: The carboxylic acid group of this compound is a strong hydrogen bond donor (the -OH group) and acceptor (the C=O group). The pyridine nitrogen is also a hydrogen bond acceptor. Computational studies on hydrated 5-(trifluoromethyl)picolinic acid have revealed a complex, water-bridged hydrogen-bonding network that dictates its crystal structure. nih.govresearchgate.net Analysis of these interactions includes examining bond distances and angles and using tools like Atoms in Molecules (AIM) theory. niscpr.res.in

Halogen Bonding: A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (like fluorine in the C2F5 group) and a nucleophilic site. mdpi.com While fluorine is the least polarizable halogen, C-F groups can participate in halogen bonding, which can influence crystal packing and molecular recognition. researchgate.net Computational analysis, particularly of the electrostatic potential surface, can identify the "σ-hole" on the fluorine atoms that enables this interaction. umich.edu

π-π Stacking: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions with other aromatic rings. These interactions are important for the stability of micelles and the packing in molecular crystals. nih.gov Computational models can quantify the energy of these stacking interactions and determine the preferred orientation (e.g., parallel-displaced or T-shaped).

The interplay of these interactions determines the supramolecular chemistry of this compound, influencing its solubility, crystal structure, and binding to other molecules. Hirshfeld surface analysis is another computational technique used to visualize and quantify intermolecular contacts in crystals. scirp.org

Interaction TypeDonor/Participant 1Acceptor/Participant 2Typical Distance (Å)
Hydrogen BondCarboxyl O-HPyridine N~1.6 - 2.2 (H···A) researchgate.net
Hydrogen BondCarboxyl O-HCarbonyl O~1.6 - 2.2 (H···A) researchgate.net
Halogen BondC-FLewis Base (e.g., O, N)> Sum of van der Waals radii
π-π StackingPyridine RingAromatic Ring~3.3 - 3.8
Data derived from computational and crystallographic studies on related molecules. researchgate.netnih.gov

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. These studies can estimate the binding affinity, which is a measure of the strength of the interaction.

As of the latest available scientific literature, specific molecular docking and binding affinity studies for this compound have not been published. Such research would be valuable in identifying potential protein targets and elucidating its mechanism of action if it were to be investigated for pharmaceutical or other biological applications.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule. It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs.

There are currently no published studies that have performed a Natural Bond Orbital (NBO) analysis on this compound. An NBO analysis of this compound would be instrumental in understanding the electronic effects of the perfluoroethyl group on the picolinic acid ring, including the nature of the C-C and C-F bonds within the perfluoroethyl moiety and its influence on the aromatic system.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to define chemical concepts such as atoms, chemical bonds, and molecular structure. By analyzing critical points in the electron density, QTAIM can characterize the nature of atomic and intermolecular interactions, classifying them as shared (covalent) or closed-shell (ionic, van der Waals) interactions.

Future Research Directions and Potential Academic Applications

Development of Sustainable and Green Synthetic Routes for Perfluoroethyl-Picolinic Acid

Future research will prioritize the development of environmentally benign and efficient methods for synthesizing 6-(perfluoroethyl)picolinic acid. Current synthetic strategies often rely on multi-step procedures that may involve harsh reagents and generate significant waste. The focus is shifting towards green chemistry principles to improve sustainability.

Key research goals include:

Improving Process Efficiency: Developing synthetic pathways that maximize yield while minimizing byproducts and waste is a primary objective. This includes exploring continuous flow processes, which can offer better control over reaction parameters and improve safety and scalability google.com.

Biocatalysis: The integration of biocatalysts, such as enzymes, presents a promising frontier for a more sustainable synthesis. Biocatalysts operate under mild conditions and can offer high selectivity, reducing the environmental impact of chemical production univook.com.

Late-Stage Functionalization: Strategies involving the late-stage introduction of the perfluoroethyl group onto a pre-existing picolinic acid core are of high interest. Techniques like C-H bond functionalization can improve atom economy and shorten synthetic sequences nih.gov.

Exploration of Novel Catalytic Systems Based on 6-(Perfluoroethyl)picolinate Complexes

The picolinic acid moiety is an effective chelating ligand for a variety of metal ions. The introduction of a perfluoroethyl group at the 6-position significantly modifies the electronic properties of the ligand, opening up possibilities for creating novel catalytic systems.

Transition-Metal Catalysis: Complexes formed between 6-(perfluoroethyl)picolinate and transition metals like ruthenium, copper, or iron are a focal point of future research. rsc.orgacs.org The strong electron-withdrawing nature of the perfluoroethyl group can tune the reactivity and stability of the metal center, potentially leading to catalysts with enhanced performance in reactions such as oxidations, reductions, and cross-coupling.

Asymmetric Catalysis: Chiral complexes based on this scaffold could be designed for stereoselective synthesis, a critical area in pharmaceutical and fine chemical production.

Directing Group Functionality: Picolinic acid and its derivatives have been successfully used as directing groups to achieve site-selective C-H functionalization. nih.gov The unique electronic profile of the this compound scaffold could enable new and highly selective transformations.

Design of Chemical Biology Probes and Tools Utilizing the Perfluoroethyl-Picolinic Acid Scaffold

The picolinic acid framework is a known pharmacophore found in various bioactive molecules, including synthetic auxin herbicides. mdpi.comresearchgate.net The incorporation of fluorine or perfluoroalkyl groups is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. nih.gov

Future research in this area will likely involve:

Scaffold for Bioactive Molecules: Using this compound as a foundational structure for creating libraries of new compounds for biological screening. Its derivatives could be explored for applications in medicine and agriculture. mdpi.com

Enhanced Molecular Interactions: The perfluoroethyl group can influence molecular conformation and participate in unique non-covalent interactions, such as fluorous interactions, which can be exploited to design highly specific probes that bind to biological targets.

Probes for Imaging and Sensing: By attaching reporter groups (e.g., fluorophores or spin labels) to the scaffold, researchers can develop chemical tools for bioimaging and for sensing specific analytes within complex biological systems.

Advanced Methodologies for Environmental Chemical Research

The increasing use of fluorinated organic compounds necessitates the development of advanced analytical methods to study their environmental fate and transformation. Given the bioactivity of related picolinate (B1231196) structures, understanding the environmental behavior of compounds like this compound is crucial. mdpi.comresearchgate.net Future research will focus on creating robust methodologies to detect, quantify, and track these compounds in soil, water, and biological matrices to assess their persistence, mobility, and potential for bioaccumulation.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The combination of automated chemical synthesis with artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials and molecular discovery. acs.orgmit.edu

Application AreaAI/ML ContributionPotential Impact
Reaction Optimization Algorithms analyze data from previous experiments to suggest optimal conditions (e.g., temperature, catalyst, solvent), minimizing the number of experiments needed. mit.eduFaster development of efficient synthetic routes.
New Reactivity Discovery Closed-loop systems can autonomously explore chemical reaction space to identify novel transformations and products. acs.orgAcceleration of catalyst and materials discovery.
Property Prediction Machine learning models can predict molecular properties, such as electrostatic potential and binding affinity, without the need for time-intensive quantum chemical calculations. researchgate.netRapid screening of virtual compound libraries to identify promising candidates.

This data-driven approach allows for high-throughput screening of reaction conditions and the automated generation of compound libraries, significantly accelerating the pace of research. acs.org

Interdisciplinary Research with Advanced Characterization and Computational Sciences

A deep understanding of the structure-property relationships of this compound and its derivatives requires a combination of advanced experimental and computational techniques.

Experimental Characterization: Techniques such as single-crystal X-ray diffraction and NMR spectroscopy provide precise information about molecular structure and non-covalent interactions in the solid state and in solution. researchgate.netnih.gov

Computational Chemistry: Quantum chemical calculations, including Density Functional Theory (DFT), are used to analyze electron density, predict molecular properties, and elucidate reaction mechanisms. researchgate.net

Combining these approaches, for instance in theoretical charge density analysis, provides profound insights into the nature of chemical bonds and intermolecular forces. researchgate.net This fundamental knowledge is invaluable for the rational design of new catalysts, functional materials, and bioactive molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Perfluoroethyl)picolinic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves fluorination or substitution reactions on picolinic acid derivatives. For example, analogous compounds like 4-Difluoromethoxy-6-fluoropicolinic acid are synthesized via nucleophilic substitution under reflux with polar aprotic solvents (e.g., DMF or acetonitrile) and monitored via thin-layer chromatography (TLC) . For perfluoroalkyl groups, reactions may require perfluoroalkyl iodides or fluorinated reagents under controlled temperatures (e.g., 75–120°C) .
  • Critical Parameters : Solvent choice, reaction time, and stoichiometry of fluorinating agents significantly impact purity. Flash chromatography and acid-base workup (e.g., NaOH/HCl) are commonly used for purification .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions and perfluoroethyl group integration .
  • Mass Spectrometry (ESI-MS) : Determines molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for most studies) .

Advanced Research Questions

Q. What are the environmental persistence and bioaccumulation risks of this compound compared to other perfluorinated compounds (PFCs)?

  • Methodology :

  • Environmental Sampling : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect trace levels in water/soil, as applied to PFOA/PFOS in Arctic biota .
  • Bioaccumulation Studies : Compare partition coefficients (log KowK_{ow}) and protein-binding affinity (e.g., serum albumin assays) to known PFCs like PFOS (log KowK_{ow} = 5.2–6.5) .
    • Key Findings : Perfluoroalkyl groups confer resistance to hydrolysis and photodegradation, but shorter chains (e.g., C6 vs. C8) may reduce bioaccumulation .

Q. How does this compound interact with biological targets, and what mechanisms drive its activity?

  • Mechanistic Studies :

  • Chelation Assays : Test metal-binding capacity (e.g., Fe3+^{3+}, Zn2+^{2+}) using UV-Vis spectroscopy, as demonstrated for 3-Fluoro-6-hydroxypicolinic acid .
  • Enzyme Inhibition : Screen against enzymes like indoleamine 2,3-dioxygenase (IDO), where fluorinated picolinic acids modulate tryptophan metabolism .
    • Data Interpretation : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets, while the carboxylic acid group facilitates proton transfer .

Q. What computational tools predict the physicochemical properties of this compound?

  • Computational Workflow :

  • Molecular Dynamics (MD) : Simulate solubility in water/organic solvents using software like GROMACS, parameterizing perfluoroethyl groups with force fields (e.g., OPLS-AA) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.